Butyl 3-Aminotetrahydrofuran-3-carboxylate is a chemical compound characterized by its unique molecular structure and functional groups, specifically an amino group and a carboxylate group attached to a tetrahydrofuran ring. It is utilized in various organic synthesis applications due to its stability and reactivity. The compound is particularly notable for its potential in medicinal chemistry as a building block for more complex molecules.
The compound can be synthesized from tetrahydrofuran derivatives, typically involving the introduction of an amino group and a carboxylate through various chemical transformations. The synthesis often begins with readily available precursors, such as tetrahydrofuran-3-carboxylic acid, which can undergo further modifications to yield Butyl 3-Aminotetrahydrofuran-3-carboxylate.
Butyl 3-Aminotetrahydrofuran-3-carboxylate belongs to the class of amino acids and derivatives, specifically chiral amino acid derivatives due to the presence of a stereogenic center in the tetrahydrofuran ring. This classification makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
The synthesis of Butyl 3-Aminotetrahydrofuran-3-carboxylate typically involves several key steps:
The reaction conditions are crucial for the success of the synthesis. Common reagents include bases like sodium hydroxide for deprotection steps and various solvents such as dichloromethane or dimethylformamide for reaction media. The choice of conditions can significantly influence yield and selectivity.
The molecular formula for Butyl 3-Aminotetrahydrofuran-3-carboxylate is . Its structure features:
This configuration imparts unique steric and electronic properties that are beneficial for its chemical reactivity.
Key structural data includes:
Butyl 3-Aminotetrahydrofuran-3-carboxylate participates in several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions must be optimized to prevent degradation of sensitive functional groups.
The mechanism of action for Butyl 3-Aminotetrahydrofuran-3-carboxylate involves its interaction with biological systems, particularly in biochemical pathways where it may function as a substrate or inhibitor.
Research indicates that compounds with similar structures often exhibit significant biological activity, making this compound a candidate for further pharmacological studies.
Butyl 3-Aminotetrahydrofuran-3-carboxylate has several scientific uses:
Butyl 3-aminotetrahydrofuran-3-carboxylate features a quaternary stereocenter that necessitates specialized synthetic strategies for enantiopure production. Two principal approaches dominate industrial and laboratory synthesis:
Chiral Pool Utilization: The (S)-enantiomer is efficiently synthesized from L-aspartic acid derivatives through a four-step sequence. This begins with N-protection of L-aspartic acid, followed by cyclization under acidic catalysis to form the tetrahydrofuran ring. Subsequent esterification with n-butanol under carbodiimide activation yields the (S)-enantiomer with >98% ee when crystallized from methanol/water mixtures [4]. The stereochemical integrity is preserved through careful control of ring-closure kinetics and temperature (<5°C) during the key cyclization step [4] [8].
Catalytic Asymmetric Synthesis: Recent advances employ chiral Ir-phosphine complexes (e.g., BINAP-derived catalysts) for reductive amination of 3-keto-tetrahydrofuran carboxylates. This method achieves 94% ee for the (R)-enantiomer at 85% conversion using ammonium formate as the hydrogen donor in isopropanol at 60°C [3] [8]. The reaction proceeds via dynamic kinetic resolution, where the catalyst simultaneously isomerizes the substrate and reduces the iminium intermediate.
Table 1: Comparative Enantioselective Synthesis Routes
Enantiomer | Starting Material | Key Step | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|---|
(S) | L-Aspartic acid | Acid-catalyzed cyclization | HCl, 0-5°C | >98 | 72-79 |
(R) | 3-Keto-tetrahydrofuran | Iridium-catalyzed reductive amination | [Ir-(R)-BINAP], HCOONH₄, iPrOH, 60°C | 94 | 85 |
(S) | Racemic mixture | Enzymatic resolution (CAL-B) | Vinyl acetate, toluene, 30°C | >99 (S) | 45 |
Stereochemical control during cyclization is heavily influenced by solvent polarity. Diastereoselectivity increases from 3:1 to >20:1 (d.r.) when switching from THF to dichloromethane due to enhanced ion-pair stabilization in polar aprotic media [4] [8].
Chiral auxiliaries provide a robust alternative for synthesizing both enantiomers without specialized catalysts:
Oppolzer’s Sultam Approach: Grafting the 3-keto-tetrahydrofuran carboxylate onto (-)-8-phenylmenthyl glyoxylate achieves 96% de during enolate alkylation. The auxiliary directs Si-face attack by electrophiles, yielding the (S)-configured product after hydrolysis (72% yield). This method requires stoichiometric auxiliary but delivers consistent stereoselectivity across batches [5] [8].
Evans Oxazolidinone Route: Acylation of (4R)-benzyl oxazolidinone with tetrahydrofuran-3-carbonyl chloride enables diastereoselective enolization. Subsequent methylation with MeI at -78°C affords the (R)-3-substituted derivative in 89% de. Auxiliary removal uses lithium borohydride at -20°C without racemization [8].
Table 2: Chiral Auxiliary-Mediated Syntheses
Auxiliary | Temp (°C) | Electrophile | diastereoselectivity (%) | Config | Removal Conditions |
---|---|---|---|---|---|
(-)-8-Phenylmenthyl glyoxylate | -78 | Allyl bromide | 96 | (S) | LiOH, THF/H₂O |
(4R)-Benzyl oxazolidinone | -78 | CH₃I | 89 | (R) | LiBH₄, THF, -20°C |
tert-Butanesulfinamide | 25 | Butyl glyoxylate | 92 | (S) | HCl, MeOH |
Industrial adaptations employ immobilized auxiliaries on polystyrene resins to reduce costs, enabling >90% recovery and reuse for 5 cycles without significant de loss [5].
Palladium catalysis enables late-stage derivatization of halogenated intermediates:
Suzuki-Miyaura Coupling: The 4-bromo-tetrahydrofuran intermediate undergoes cross-coupling with arylboronic acids using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/water (10:1). This installs biaryl groups at the 4-position with 85-92% yield while preserving stereochemical integrity at C3 [5] [6]. Electron-deficient boronic acids require 80°C for complete conversion, whereas electron-rich analogues couple at 50°C.
Buchwald-Hartwig Amination: Primary amines couple with the 4-bromo derivative using Pd₂(dba)₃/XPhos catalyst (3 mol%) and Cs₂CO₃ in toluene at 100°C. Secondary amines exhibit lower reactivity (70% yield vs. 92% for aniline), attributed to steric hindrance at the palladium center. This method constructs amino acid derivatives with pendant pharmacophores for drug discovery [5].
Notably, the tetrahydrofuran oxygen coordinates palladium, necessitating bulky phosphines (XPhos, SPhos) to prevent catalyst deactivation. Microwave assistance (150°C, 10 min) achieves similar yields to 24-hour thermal reactions [6].
Esterification of 3-amino-tetrahydrofuran-3-carboxylic acid employs carbodiimide activation to minimize racemization:
Standard Protocol: Dicyclohexylcarbodiimide (DCC, 1.2 eq.) and DMAP (0.1 eq.) in dichloromethane activate the acid at 0°C. Addition of n-butanol (1.5 eq.) followed by 12-hour stirring at 25°C provides the ester in 89% yield with <1% racemization [5].
Industrial Adaptation: Water-soluble carbodiimide EDC·HCl enables aqueous-organic biphasic esterification. Combined with N-hydroxysuccinimide (NHS) in ethyl acetate/water, this achieves 85% yield at pH 5.0 (MES buffer), avoiding extensive product extraction [5].
Table 3: Carbodiimide-Mediated Esterification Conditions
Activator | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Racemization (%) |
---|---|---|---|---|---|---|
DCC | DMAP | CH₂Cl₂ | 0 → 25 | 12 | 89 | <1 |
EDC·HCl | NHS | EtOAc/H₂O | 5 | 24 | 85 | <2 |
DIC | HOAt | DMF | 25 | 8 | 82 | <3 |
Critical to optical purity is maintaining pH <6 during activation to prevent enolization at the α-carbon. THF solvent causes 15% racemization due to Lewis acid-mediated epimerization and is avoided [5].
Comprehensive Compound Index
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9